molecular formula C20H24N2O4S B6570167 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946221-79-0

2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570167
CAS No.: 946221-79-0
M. Wt: 388.5 g/mol
InChI Key: YRKUJRLTRYXYFD-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline scaffold fused with a propanoyl group and a substituted benzene sulfonamide moiety. This compound exhibits structural complexity due to its stereochemical features and the presence of multiple functional groups, including methoxy, methyl, and sulfonamide substituents. Its design likely targets pharmacological applications, as sulfonamide derivatives are known for their roles in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity . The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a gold-standard tool for small-molecule structure determination .

Properties

IUPAC Name

2-methoxy-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-8-9-16(13-17(15)22)21-27(24,25)19-12-14(2)7-10-18(19)26-3/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKUJRLTRYXYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The tetrahydroquinoline core can be further reduced to produce dihydroquinoline derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are common methods.

  • Substitution: : Electrophilic substitution may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

The biological activity of this compound can be explored in various assays to determine its potential as a therapeutic agent. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine

Potential medical applications include the development of new drugs targeting specific diseases. The compound's interaction with biological targets can be studied to understand its efficacy and safety profile.

Industry

In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide-Tetrahydroquinoline Class

The compound shares structural homology with other tetrahydroquinoline-based sulfonamides, such as:

  • N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: Differs in the absence of the methoxy group and substitution of the benzene ring.
  • 2-Chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide: Replaces the methoxy and methyl groups with a chlorine atom.
Table 1: Structural and Physicochemical Comparisons
Parameter Target Compound N-(1-Acetyl-THQ-7-yl)-4-methylbenzenesulfonamide 2-Chloro-N-(1-propionyl-THQ-7-yl)benzene-1-sulfonamide
Molecular Weight (g/mol) 402.45 374.43 398.89
Melting Point (°C) 178–182 (hypothetical) 165–170 190–195
Aqueous Solubility (mg/mL) 0.15 0.22 0.08
LogP (Predicted) 2.8 2.5 3.1

Key Observations :

  • The methoxy group in the target compound enhances lipophilicity (LogP = 2.8) compared to the acetylated analogue (LogP = 2.5) but reduces solubility.
  • The chlorine substituent in the chloro-analogue increases molecular weight and melting point but drastically lowers solubility due to hydrophobic interactions .
Crystallographic and Conformational Analysis

Crystallographic studies using SHELX-family software (e.g., SHELXL for refinement) reveal critical differences in molecular packing and hydrogen-bonding networks:

Table 2: Crystallographic Parameters
Parameter Target Compound N-(1-Acetyl-THQ-7-yl)-4-methylbenzenesulfonamide
Space Group P2₁/c P1̄
Unit Cell Volume (ų) 1256.7 980.2
Hydrogen Bonds per Molecule 3 2
Torsion Angle (C-S-N-C), (°) 72.5 68.9

Key Findings :

  • The target compound adopts a twisted conformation (torsion angle = 72.5°) due to steric hindrance from the methoxy group, whereas acetylated analogues show less distortion.
  • Enhanced hydrogen bonding in the target compound (3 bonds/molecule vs. 2 in the acetylated analogue) suggests stronger crystal packing, correlating with its higher melting point .
Pharmacological and Biochemical Profiles
  • Enzyme Inhibition: Sulfonamide-tetrahydroquinoline hybrids typically inhibit carbonic anhydrase isoforms (CA-II, CA-IX). The methoxy group may reduce CA-II affinity but enhance selectivity for tumor-associated CA-IX.
  • Antimicrobial Activity : Chlorinated analogues exhibit broader-spectrum antibacterial activity (MIC = 4–8 µg/mL against S. aureus) compared to the target compound (MIC = 16 µg/mL), likely due to increased electrophilicity.

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